Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Overview
Description
Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- is a type of imidazo[1,2-a]pyridine derivative. Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . It has been found in many biologically active compounds .
Synthesis Analysis
Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- can be synthesized through various methods. For instance, a novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- can be analyzed using various spectroscopic techniques including IR, NMR, and Mass . The structure of these compounds is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- exhibits reactivity and multifarious biological activity . Different methods were reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .Scientific Research Applications
Antiulcer Agents
Imidazo[1,2-a]pyridines, including 3,3-bis(phenylmethyl)- derivatives, have been identified as novel antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, with a potential mechanism involving the inhibition of the H+/K+-ATPase enzyme, distinct from histamine (H2) receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).
Synthesis and Derivative Formation
A variety of imidazo[1,2-a]pyridin-2-one derivatives have been synthesized through novel reactions, including those involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones and pyridin-2-amine. These derivatives offer new opportunities in scientific research due to their convenient and efficient synthesis methods (Tu et al., 2007).
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold, including its 3,3-bis(phenylmethyl)- derivatives, is gaining interest in medicinal chemistry due to its diverse pharmacological properties. These properties include enzyme inhibition, receptor ligand activity, and potential as anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures. Some derivatives demonstrate strong AChE inhibition, suggesting their utility in pharmaceutical applications (Kwong et al., 2019).
Medicinal Relevance of Functionalized Derivatives
C2-functionalized imidazo[1,2-a]pyridines, such as the 3,3-bis(phenylmethyl)- derivative, are explored for their medicinal relevance. This includes potential applications in various therapeutic areas due to the scaffold's wide range of biological activities (Sharma & Prasher, 2022).
Fluorescent Properties for Organic Compounds
Substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including 3,3-bis(phenylmethyl)- derivatives, have been explored. These studies contribute to the search for novel fluorescent organic compounds (Tomoda et al., 1999).
Future Directions
properties
IUPAC Name |
3,3-dibenzylimidazo[1,2-a]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKYNURMHHCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433235 | |
Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
CAS RN |
324077-62-5 | |
Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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